Tert-butyl 3-amino-6-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate
Description
Tert-butyl 3-amino-6-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate is a heterocyclic compound featuring a fused pyrrolopyrazole core. Its structure includes:
- A tert-butyl carboxylate group at position 5, serving as a protective group for the amine functionality.
- An amino group at position 3, enhancing nucleophilic reactivity for further derivatization.
- A methyl substituent at position 6, influencing steric and electronic properties.
Molecular Formula: C₁₀H₁₆N₄O₂
Molecular Weight: 224.26 g/mol .
Applications: Primarily used as an intermediate in pharmaceutical synthesis, particularly for drug candidates targeting kinases or protease inhibitors .
Properties
IUPAC Name |
tert-butyl 3-amino-6-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-6-8-7(9(12)14-13-8)5-15(6)10(16)17-11(2,3)4/h6H,5H2,1-4H3,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCWXKSMKKEXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-6-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl ester group and the amino group under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters is crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-6-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require specific solvents and temperature conditions to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Research :
- Targeting Kinase Inhibition :
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions that allow for the introduction of different functional groups to tailor its biological activity.
| Synthesis Method | Description |
|---|---|
| Stepwise Synthesis | Involves multiple reaction steps to introduce amino and carboxylate groups effectively. |
| Modification of Derivatives | Allows for the creation of analogs with enhanced biological properties. |
Case Study 1: Danusertib Development
Danusertib is a derivative synthesized from this compound. Clinical trials have shown that it effectively targets specific pathways in leukemia cells, leading to apoptosis and reduced tumor growth .
Case Study 2: Structure-Activity Relationship (SAR) Studies
Research has focused on modifying the tert-butyl group and the amino position to assess their impact on kinase inhibition. Variations in these positions have yielded compounds with improved efficacy against resistant cancer cell lines .
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-6-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Their Impacts
Physicochemical Properties
- Solubility : The tert-butyl group enhances solubility in organic solvents (e.g., dichloromethane, ethyl acetate). Methyl and cyclopropyl derivatives exhibit moderate aqueous solubility (~1–10 µg/mL), whereas dimethyl and isopropyl analogues are more lipophilic .
- Stability : Boc-protected derivatives are stable under basic conditions but cleaved under acidic hydrolysis (e.g., TFA) .
Drug Development
Crystallography and Structural Analysis
Biological Activity
Tert-butyl 3-amino-6-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate (CAS: 1196155-05-1) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.
- Molecular Formula : C11H18N4O2
- Molecular Weight : 238.29 g/mol
- CAS Number : 1196155-05-1
- Purity : ≥98% .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of various pyrazole derivatives, including this compound. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
Key Findings:
- The compound exhibited significant COX-2 inhibitory activity with an IC50 value comparable to established anti-inflammatory drugs such as celecoxib .
- In vivo studies using carrageenan-induced paw edema models demonstrated that derivatives of this compound effectively reduced inflammation, indicating its potential as a therapeutic agent for inflammatory diseases .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. Research has shown that:
- Substituents on the pyrazole ring significantly affect the potency and selectivity towards COX enzymes.
- The presence of the tert-butyl group enhances lipophilicity and bioavailability, which are critical for therapeutic efficacy .
Study 1: COX Inhibition
In a comparative study assessing multiple pyrazole derivatives, this compound was found to have a selectivity index favoring COX-2 over COX-1. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs .
Study 2: In Vivo Efficacy
A study conducted on rats demonstrated that administration of this compound resulted in a significant reduction in edema compared to control groups. Histopathological evaluations showed minimal adverse effects on gastric mucosa, suggesting a favorable safety profile .
Table 1: Biological Activity Summary of this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
